molecular formula C19H21N5O2 B2592287 N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide CAS No. 1012345-31-1

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide

Cat. No.: B2592287
CAS No.: 1012345-31-1
M. Wt: 351.41
InChI Key: XYYYJXDHYWXCAS-UHFFFAOYSA-N
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Description

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their potential therapeutic applications, particularly in the field of oncology. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

The synthesis of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core through a multicomponent reaction involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid . The oxan-4-ylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via an amide coupling reaction . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide involves the inhibition of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of TAK1, preventing its activation and subsequent signaling pathways . This inhibition leads to the suppression of multiple myeloma cell growth and proliferation .

Comparison with Similar Compounds

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which confers high potency and selectivity towards TAK1 .

Properties

IUPAC Name

N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-20-19(25)14-4-2-3-13(11-14)16-12-21-18-6-5-17(23-24(16)18)22-15-7-9-26-10-8-15/h2-6,11-12,15H,7-10H2,1H3,(H,20,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYJXDHYWXCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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